Cas no 2138045-44-8 (2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid)

2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid
- EN300-1139203
- 2138045-44-8
-
- Inchi: 1S/C10H6F2N2O2/c11-10(12,9(15)16)7-3-5-14-8-6(7)2-1-4-13-8/h1-5H,(H,15,16)
- InChI Key: JBTLGLQYJGQWKI-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1C=CN=C2C=1C=CC=N2)F
Computed Properties
- Exact Mass: 224.03973376g/mol
- Monoisotopic Mass: 224.03973376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1Ų
- XLogP3: 1.7
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139203-2.5g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1139203-0.1g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1139203-0.5g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1139203-0.25g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1139203-1.0g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1139203-5.0g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1139203-5g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1139203-0.05g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1139203-10.0g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1139203-1g |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid |
2138045-44-8 | 95% | 1g |
$1200.0 | 2023-10-26 |
2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid Related Literature
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid
2,2-Difluoro-2-(1,8-Naphthyridin-4-yl)Acetic Acid: A Comprehensive Overview
Introduction to 2,2-Difluoro-2-(1,8-Naphthyridin-4-yl)Acetic Acid
2,2-Difluoro-2-(1,8-naphthyridin-4-yl)acetic acid, also known by its CAS number No. 2138045-44-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of fluorinated aromatic acids, which have gained attention due to their unique chemical properties and potential applications in drug development. The structure of this compound features a naphthyridine ring system substituted at the 4-position with a difluoroacetic acid moiety, making it a versatile scaffold for various chemical modifications.
Structural Insights and Chemical Properties
The molecular structure of 2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid is characterized by a naphthyridine ring, which is a bicyclic aromatic system consisting of two fused rings: one pyridine ring and one benzene ring. The substitution pattern at the 4-position of the naphthyridine ring introduces a difluoroacetic acid group, which contributes to the compound's acidity and fluorine-based reactivity. The presence of two fluorine atoms in the acetic acid moiety enhances the compound's lipophilicity and stability, making it an attractive candidate for various chemical reactions.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The fluorine atoms in this compound are strategically positioned to influence its bioavailability and target specificity. Additionally, the naphthyridine ring system provides a rigid framework that can be further functionalized to explore its potential as a lead compound in drug discovery.
Applications in Drug Development
One of the most promising applications of 2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid lies in its potential as a lead compound for developing novel therapeutic agents. Recent research has focused on its role as a kinase inhibitor, where the naphthyridine scaffold serves as a binding motif for various protein kinases. Kinase inhibitors are critical in treating diseases such as cancer, where unregulated kinase activity drives cellular proliferation and metastasis.
In a study published in 2023, researchers demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The fluorinated acetic acid group was found to play a crucial role in enhancing the compound's binding affinity and selectivity for CDK targets. This finding underscores the importance of fluorination in optimizing drug candidates for therapeutic applications.
Beyond kinase inhibition, this compound has also shown promise as a modulator of ion channels, particularly voltage-gated sodium channels (Nav). Ion channel modulation is a critical area in drug development for treating conditions such as epilepsy, pain disorders, and arrhythmias. The unique combination of the naphthyridine ring and difluoroacetic acid group provides an ideal platform for exploring Nav channel inhibition.
Synthesis and Chemical Modifications
The synthesis of 2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. A common approach begins with the preparation of the naphthyridine core through cyclization reactions involving appropriate starting materials such as o-aminoaryl aldehydes or ketones. Subsequent fluorination steps introduce the difluoroacetic acid group at the desired position on the naphthyridine ring.
Recent advancements in fluorination techniques have enabled more efficient and selective methods for introducing fluorine atoms into organic molecules. For instance, electrophilic fluorination using agents like Selectfluor® or nucleophilic fluorination using fluoride ions under specific conditions has been employed to synthesize this compound. These methods not only improve yield but also enhance the purity of the final product.
In addition to its base structure, researchers have explored various chemical modifications of this compound to enhance its pharmacological properties. These include substitutions on the naphthyridine ring at positions other than 4 or modifications to the acetic acid moiety itself. Such modifications allow for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability.
Pharmacokinetics and Toxicology Studies
To evaluate its suitability as a drug candidate, extensive pharmacokinetics studies have been conducted on 2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid. These studies have revealed favorable absorption profiles in preclinical models, suggesting potential oral bioavailability. However, further investigation is required to confirm these findings in human subjects.
Toxicology studies have also been performed to assess the safety profile of this compound. Initial results indicate low toxicity at therapeutic doses; however, long-term safety studies are still ongoing. These studies are critical for determining whether this compound can proceed to clinical trials.
One area that has garnered significant attention is understanding how the fluorinated acetic acid group influences toxicity profiles compared to non-fluorinated analogs. Early data suggest that fluorination may reduce toxicity by altering metabolic pathways or enhancing excretion rates.
Future Directions
The future prospects for No. 2138045-44-8 (commonly referred to as 2-fluorinated naphthoquinoline derivative) are promising given its unique chemical properties and emerging applications in drug development.
Ongoing research is focused on optimizing its pharmacokinetics through structural modifications while maintaining its therapeutic efficacy.
Potential collaborations with pharmaceutical companies could accelerate its transition from preclinical studies into clinical trials.
The integration with advanced technologies like artificial intelligence (AI) for predictive modeling may further enhance our understanding of its therapeutic potential.
In conclusion, No. CAS No. (commonly referred to as ), holds significant promise across multiple therapeutic areas due to its versatile structure and favorable pharmacological properties.
2138045-44-8 (2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid) Related Products
- 2137936-47-9(2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one)
- 2227803-06-5((3S)-3-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid)
- 1891725-56-6(2-(5-bromo-2,3-dimethoxyphenyl)-2-oxoacetic acid)
- 1807054-02-9(Methyl 2,3-dibromo-5-(difluoromethoxy)benzoate)
- 2094709-33-6(4-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride)
- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)
- 1448076-05-8(N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 476326-71-3(methyl 4-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylbenzoate)
- 1956326-60-5(6-Bromo-2-(phenylsulfonyl)-1H-indole)
- 83-40-9(3-Methylsalicylic acid)




